molecular formula C14H20N4O4 B15119693 4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine

4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B15119693
M. Wt: 308.33 g/mol
InChI Key: CDQRKTJKCNWPRS-UHFFFAOYSA-N
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Description

4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring substituted with a methoxy group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-chloro-4,6-dimethoxypyrimidine, the methoxy group can be introduced via nucleophilic substitution.

    Introduction of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.

    Formation of the Carbonyl Linkage: The carbonyl group can be introduced through an acylation reaction, using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The pyrimidine ring can undergo various substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield methoxy-substituted aldehydes or acids, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound could be studied for its pharmacokinetic properties, bioavailability, and efficacy in treating specific diseases.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy and morpholine groups could play crucial roles in binding to the target sites, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

    4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)aniline: Aniline ring instead of morpholine.

    4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)benzene: Benzene ring instead of morpholine.

Uniqueness

The uniqueness of 4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine lies in its combination of the pyrimidine and morpholine rings, which can impart distinct chemical and biological properties. This combination might offer advantages in terms of binding affinity, selectivity, and stability compared to similar compounds.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

[4-(6-methoxypyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H20N4O4/c1-20-13-8-12(15-10-16-13)18-4-7-22-11(9-18)14(19)17-2-5-21-6-3-17/h8,10-11H,2-7,9H2,1H3

InChI Key

CDQRKTJKCNWPRS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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